Methyl 2-ethyl-3-methylbutyrate
Description
Esters with branched alkyl groups are typically characterized by low molecular weights, fruity aromas, and utility as intermediates in organic synthesis.
Properties
CAS No. |
32444-33-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl 2-ethyl-3-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(6(2)3)8(9)10-4/h6-7H,5H2,1-4H3 |
InChI Key |
DZSHJVHEBKGUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following structurally related esters were analyzed based on available evidence:
Key Observations :
- Branching vs. Straight Chains : Branched esters (e.g., Methyl 2-methylbutyrate) exhibit lower boiling points and higher volatility compared to straight-chain analogs like Ethyl isobutyrate, making them suitable for volatile flavor applications .
- Functional Groups: The presence of acetyl (Ethyl 2-acetyl-3-methylbutanoate) or hydroxyl groups (Methyl 3-hydroxy-2-methylenebutyrate) increases molecular complexity, enabling roles in drug synthesis or polymer production .
Physical and Chemical Properties
Insights :
- Flammability : Ethyl 2-methylbutyrate’s higher flammability (UN 3272) compared to Methyl 2-methylbutyrate (Fire Rating = 3) correlates with its lower flash point due to the ethyl group’s electron-donating effects .
- Hydrophobicity : Ethyl 2-methylbutyrate’s LogP of 2.0 indicates moderate lipophilicity, favoring its use in lipid-soluble flavor formulations .
Research Findings and Gaps
- Synthetic Methods: Ethyl 2-acetyl-3-methylbutanoate is synthesized via esterification/acylation, a common pathway for branched esters . Methyl 2-methylbutyrate’s production likely follows analogous esterification routes.
- Environmental Impact : Esters like Ethyl isobutyrate are monitored under EPA guidelines (77195 code) for environmental persistence .
- Knowledge Gaps: Direct data on Methyl 2-ethyl-3-methylbutyrate’s toxicity, synthesis, and applications are absent in the evidence, necessitating further research.
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